molecular formula C11H13IO3 B13670188 Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate

Cat. No.: B13670188
M. Wt: 320.12 g/mol
InChI Key: MBUZJRLVSRAQAW-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-hydroxy-3-(2-iodophenyl)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-iodophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 3-Oxo-3-(2-iodophenyl)propanoic acid.

    Reduction: 3-Hydroxy-3-(2-iodophenyl)propanol.

    Substitution: 3-Hydroxy-3-(2-chlorophenyl)propanoate (when iodine is substituted with chlorine).

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways involving iodine-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis to release the active 3-Hydroxy-3-(2-iodophenyl)propanoic acid, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-(2-iodophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-Hydroxy-3-(2-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 3-Hydroxy-3-(2-bromophenyl)propanoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 3-Hydroxy-3-(2-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(2-iodophenyl)propanoate

InChI

InChI=1S/C11H13IO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3

InChI Key

MBUZJRLVSRAQAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1I)O

Origin of Product

United States

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